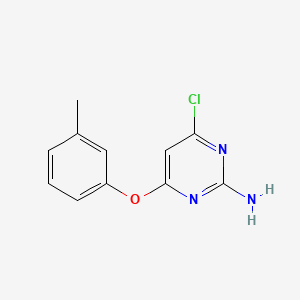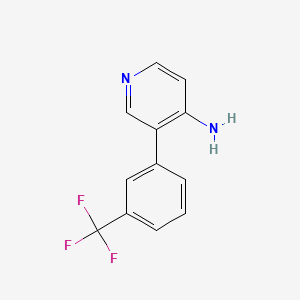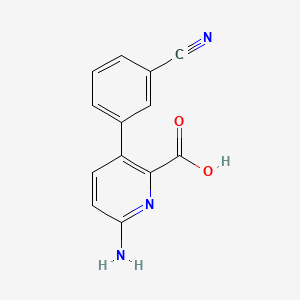
2-(Thiophène-2-YL)-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophen-2-YL)-1,3,2-dioxaborinane is a heterocyclic compound containing a thiophene ring fused with a dioxaborinane moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Applications De Recherche Scientifique
2-(Thiophen-2-YL)-1,3,2-dioxaborinane has several applications in scientific research:
Mécanisme D'action
Target of Action
Thiophene-based compounds have been studied extensively for their biological activities . They are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition, receptor antagonism, or ion channel modulation . The boron atom in the compound could potentially form reversible covalent bonds with biological targets, altering their function .
Biochemical Pathways
Thiophene derivatives have been found to affect various biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound’s boron atom could potentially interfere with biochemical processes that involve boron, such as cell signaling and bone metabolism .
Pharmacokinetics
For instance, thiophene derivatives are known to have good lipophilicity, which could enhance the compound’s absorption and distribution . The boron atom could potentially affect the compound’s metabolism and excretion .
Result of Action
Thiophene derivatives have been found to exert various biological effects, such as anti-inflammatory, anticancer, and antimicrobial activities . The compound’s boron atom could potentially exert additional effects, such as altering cell signaling or bone metabolism .
Action Environment
The action of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane could potentially be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other chemicals . Additionally, the compound’s action could potentially be influenced by biological factors, such as the target’s expression level and the presence of other interacting molecules .
Analyse Biochimique
Biochemical Properties
2-(Thiophen-2-YL)-1,3,2-dioxaborinane is known to interact with a variety of enzymes, proteins, and other biomolecules. The thiophene ring in the compound is known to play a vital role in these interactions .
Cellular Effects
Related thiophene compounds have been shown to exhibit a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
Related compounds have been shown to undergo N-demethylation, hydroxylation, and other transformations, suggesting potential pathways for this compound .
Subcellular Localization
Related compounds have been shown to localize in specific cellular compartments, suggesting potential targeting signals or post-translational modifications that could direct this compound to specific organelles .
Méthodes De Préparation
The synthesis of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane typically involves the condensation of thiophene derivatives with boronic acids or boronates. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Analyse Des Réactions Chimiques
2-(Thiophen-2-YL)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to tetrahydrothiophene.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted thiophenes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed include sulfoxides, sulfones, and substituted thiophenes.
Comparaison Avec Des Composés Similaires
2-(Thiophen-2-YL)-1,3,2-dioxaborinane can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Propriétés
IUPAC Name |
2-thiophen-2-yl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2S/c1-3-7(11-6-1)8-9-4-2-5-10-8/h1,3,6H,2,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRRKUUSGIROSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674620 |
Source


|
| Record name | 2-(Thiophen-2-yl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197024-83-2 |
Source


|
| Record name | 2-(Thiophen-2-yl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B597436.png)
![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B597438.png)



![2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one](/img/structure/B597444.png)




